HDAC6 Inhibitory Potency: 1-(6-Fluoro-1H-indol-5-yl)ethanone vs. Indole-5-Carboxylic Acid Hydroxyamide Derivatives
1-(6-Fluoro-1H-indol-5-yl)ethanone demonstrates nanomolar inhibitory activity against human HDAC6 (IC50 = 18 nM) in fluorescence-based enzymatic assays [1]. This potency is comparable to indole-5-carboxylic acid hydroxyamide derivatives, a class of compounds explicitly described in patent literature as selective HDAC8 inhibitors [2]. While direct head-to-head data between this exact compound and specific hydroxyamide analogs is not available in the public domain, the observed IC50 value positions 1-(6-fluoro-1H-indol-5-yl)ethanone as a synthetically accessible alternative with comparable target engagement, offering a distinct chemical scaffold for medicinal chemistry optimization.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | Indole-5-carboxylic acid hydroxyamide derivatives (HDAC8 inhibitors, IC50 ~0.28 µM for related indole derivative 5b) |
| Quantified Difference | ~15.6-fold more potent than related indole derivative 5b on a different HDAC isoform |
| Conditions | Fluorescence-based assay using Fluor de lys substrate; human HDAC6 (unknown origin) |
Why This Matters
This potency profile justifies the compound's selection for SAR studies targeting HDAC6-dependent pathways, particularly where hydroxamic acid-based inhibitors exhibit off-target liabilities.
- [1] BindingDB. BDBM50421816 (CHEMBL5273465). Affinity Data: IC50 = 18 nM for human HDAC6. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421816 View Source
- [2] US Patent US8900565. Indole derivatives as inhibitors of histone deacetylase. https://www.sumobrain.com/patents/US8900565.html View Source
